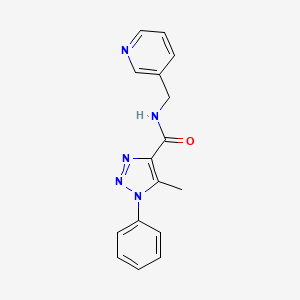

5-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the triazole-4-carboxamide family, characterized by a 1,2,3-triazole core substituted with a methyl group at position 5, a phenyl group at position 1, and a pyridin-3-ylmethyl carboxamide group at position 4. Its structure combines aromatic and heteroaromatic moieties, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

5-methyl-1-phenyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-12-15(16(22)18-11-13-6-5-9-17-10-13)19-20-21(12)14-7-3-2-4-8-14/h2-10H,11H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOOCAIDWKYQCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be prepared from the corresponding amine through diazotization followed by azidation.

-

Substitution Reactions: : The phenyl and pyridin-3-ylmethyl groups are introduced through nucleophilic substitution reactions. The phenyl group can be attached via a Suzuki coupling reaction, while the pyridin-3-ylmethyl group can be introduced using a suitable pyridine derivative.

-

Carboxamide Formation: : The carboxamide group is typically formed by reacting the triazole derivative with an appropriate amine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and the use of robust catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The phenyl and pyridin-3-ylmethyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenated derivatives and strong bases or acids depending on the specific substitution reaction.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new materials and catalysts.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

In medicine, 5-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure allows for the design of compounds with specific properties and functions.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of biological pathways. The phenyl and pyridin-3-ylmethyl groups enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Physicochemical Properties

The compound’s pyridin-3-ylmethyl group distinguishes it from analogues with alternative substituents:

- Chloroaryl and fluorophenyl substituents (e.g., compounds 3a–3e in ): These derivatives exhibit higher molecular weights and melting points (133–183°C) due to increased halogen-induced polarity and crystallinity .

- Amino-triazole derivatives (): The 5-amino group introduces hydrogen-bonding capacity, critical for interactions with biological targets like kinases or proteases .

Table 1: Key Physicochemical Properties of Selected Analogues

*LogP estimated using fragment-based methods.

Biological Activity

The compound 5-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its antitumor properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a triazole ring fused with a phenyl and pyridine moiety, which contributes to its bioactivity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₄O |

| Molecular Weight | 298.34 g/mol |

| Functional Groups | Triazole, Amide, Pyridine |

| Solubility | Soluble in DMSO and DMF |

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

In a study evaluating the antiproliferative activity of similar triazole derivatives, compounds derived from the triazole structure demonstrated potent activity against breast cancer cell lines MDA-MB-231 and MCF-7. The most effective derivatives had IC50 values ranging from 17.83 μM to 19.73 μM, indicating their potential as effective anticancer agents compared to standard treatments like Cisplatin .

The mechanism by which this compound exerts its antitumor effects may involve:

- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Interference with cell cycle progression leading to reduced proliferation.

- DNA Interaction : Potential binding to DNA or affecting DNA repair mechanisms.

Synthesis Methods

The synthesis of this compound typically employs multicomponent reactions involving readily available precursors. One common method involves the reaction of phenylhydrazine with appropriate aldehydes and azides under acidic conditions.

Table 2: Synthesis Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Phenylhydrazine + Aldehyde + Azide | Acidic medium, Stirring |

| 2 | Purification | Crystallization or Filtration |

Therapeutic Applications

Beyond its antitumor properties, compounds in this class may also exhibit:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.

- Antiparasitic Effects : Potential applications in treating parasitic infections.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. This includes:

- In Vivo Studies : To evaluate efficacy and safety profiles.

- Mechanistic Studies : To elucidate specific pathways involved in its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.